2-((2-Ethylpiperidin-1-yl)methyl)isoindoline-1,3-dione
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Overview
Description
2-((2-Ethylpiperidin-1-yl)methyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of an isoindoline-1,3-dione core with a 2-ethylpiperidin-1-ylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethylpiperidin-1-yl)methyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method involves the reaction of phthalic anhydride with 2-ethylpiperidine in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in a solvent such as toluene or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((2-Ethylpiperidin-1-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the isoindoline-1,3-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline-1,3-dione compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-((2-Ethylpiperidin-1-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-((2-Ethylpiperidin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to specific sites on proteins, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler analog with similar core structure but lacking the piperidine substituent.
N-Substituted Isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom of the isoindoline-1,3-dione core.
Uniqueness
2-((2-Ethylpiperidin-1-yl)methyl)isoindoline-1,3-dione is unique due to its specific substituent, which imparts distinct chemical and biological properties. The presence of the 2-ethylpiperidin-1-ylmethyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C16H20N2O2 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[(2-ethylpiperidin-1-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H20N2O2/c1-2-12-7-5-6-10-17(12)11-18-15(19)13-8-3-4-9-14(13)16(18)20/h3-4,8-9,12H,2,5-7,10-11H2,1H3 |
InChI Key |
GTHRDDXAAKTDJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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